Product packaging for (S)-3-Chloropyrrolidine(Cat. No.:CAS No. 1289585-22-3)

(S)-3-Chloropyrrolidine

Cat. No.: B088763
CAS No.: 1289585-22-3
M. Wt: 105.56 g/mol
InChI Key: SIMYCJOGGRXQIY-BYPYZUCNSA-N
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Description

(S)-3-Chloropyrrolidine (CAS 1289585-22-3) is a chiral, saturated heterocyclic building block of significant value in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold, featured in numerous FDA-approved drugs, due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry and three-dimensional coverage of a molecule, a phenomenon known as "pseudorotation" . The presence of the chlorine atom on the scaffold allows for further functionalization, making it a versatile intermediate in synthetic chemistry . The specific (S)-enantiomer is particularly valuable for designing selective ligands that interact with enantioselective protein targets, helping to optimize the biological profile of drug candidates and avoid the toxicity or inactivity associated with the wrong stereoisomer . This compound is a key precursor in the synthesis of more complex molecules for research targeting a range of human diseases. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClN B088763 (S)-3-Chloropyrrolidine CAS No. 1289585-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-chloropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMYCJOGGRXQIY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648699
Record name (3S)-3-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-22-3
Record name (3S)-3-Chloropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Stereocontrolled Synthesis of S 3 Chloropyrrolidine and Its Functionalized Derivatives

Asymmetric Synthesis of Enantiopure (S)-3-Chloropyrrolidine Scaffolds

The asymmetric synthesis of the this compound core relies on establishing the correct stereochemistry at the C3 position. This can be achieved either by starting with a molecule that already contains the desired stereocenter (chiral pool synthesis) or by creating the stereocenter during the formation of the pyrrolidine (B122466) ring using catalytic asymmetric methods.

Chiral Pool Approaches and Derivatization Strategies

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov This strategy is one of the most effective methods for establishing key stereocenters in optically active molecules. nih.gov Amino acids, hydroxy acids, and carbohydrates are common starting points for the synthesis of chiral pyrrolidines. nih.gov

One prominent starting material is (S)-malic acid. A synthetic route has been developed to produce (S)-3-hydroxypyrrolidine from L-malic acid, which can then be converted to this compound. researchgate.netgoogle.com This process involves reacting L-malic acid with an amine to form an amide, followed by cyclization to a succinimide (B58015) derivative, and subsequent reduction. google.com Another approach starts from optically pure 4-amino-(S)-2-hydroxybutyric acid, which undergoes esterification, lactam cyclization, and reduction to yield (S)-3-hydroxypyrrolidine. google.com The hydroxyl group is a versatile handle for further functionalization, including stereospecific conversion to a chlorine atom.

(S)-Pyroglutamic acid, derived from L-glutamic acid, is another widely used chiral precursor. Its rigid bicyclic structure allows for high stereocontrol in derivatization reactions. Methodologies have been developed for the asymmetric synthesis of 3-substituted (S)-pyroglutamic acid derivatives, which can serve as precursors to functionalized pyrrolidines. mdpi.comresearchgate.net Similarly, amino acids like L-serine can be used to construct chiral pyrrolidine frameworks through a series of transformations. researchgate.net The synthesis of S-chlorosuccinic acid from S-aspartic acid also provides a potential chiral starting material for accessing chlorinated pyrrolidines. ryongnamsan.edu.kp

The general strategy involves the manipulation of functional groups on the starting chiral molecule to construct the pyrrolidine ring, with the original stereocenter directing the stereochemical outcome of subsequent reactions. Derivatization often involves protection of functional groups, reduction of carboxylic acids or amides, and eventual cyclization to form the pyrrolidine ring. google.com

Enantioselective Catalytic Methods for Pyrrolidine Ring Formation

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, creating the chiral pyrrolidine ring from achiral or prochiral precursors. These methods often rely on transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of the ring-forming reaction.

Rhodium-catalyzed reactions have proven particularly effective. For instance, a Rh-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids creates pyrrolidines with good enantioselectivities. acs.org Similarly, Rh-catalyzed asymmetric hydrogenation of olefins using chiral ferrocene-derived ligands provides products with excellent enantioselectivity (up to >99.9% ee). mdpi.comnih.gov These hydrogenation methods are crucial for producing a variety of chiral amines and their derivatives. mdpi.com Divergent synthesis of functionalized pyrrolidines can also be achieved via rhodium-catalyzed [3+2] cycloadditions of vinyl aziridines and silyl (B83357) enol ethers. americanelements.com

Silver(I) catalysts have also been employed in asymmetric [C+NC+CC] coupling processes to generate highly functionalized pyrrolidines in a single step. nih.gov These multicomponent reactions provide rapid access to structurally diverse pyrrolidine scaffolds. The use of chiral auxiliaries, such as Oppolzer's camphorsultam, can enable the desired reaction cascade while controlling the developing stereochemistry. nih.gov

Below is a table summarizing selected enantioselective catalytic methods for pyrrolidine synthesis.

Catalyst/Ligand SystemReaction TypeSubstratesEnantioselectivity (ee)
Rhodium / Chiral Diene LigandsAsymmetric Arylative CyclizationN-tethered alkyne-enoates, arylboronic acidsGood
Rhodium / Ferrocenyl N-phosphinepyrrolidinyl LigandsAsymmetric HydrogenationDehydroamino acid esters, α-aryl enamidesUp to >99.9%
Silver(I) / Chiral Auxiliary[C+NC+CC] Multicomponent CouplingVariesHigh
Rhodium / Lewis Base[3+2] CycloadditionVinyl aziridines, silyl enol ethersHigh diastereoselectivity

Stereodivergent Synthetic Routes to Chlorinated Pyrrolidines

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters from a common starting material, simply by changing the reagents or reaction conditions. This approach is highly valuable for creating libraries of stereochemically diverse molecules for biological screening.

A notable example in pyrrolidine synthesis involves the use of silver(I) catalysis in [3 + 2] cycloaddition reactions. By employing two distinct chiral ligand systems, it is possible to selectively access either exo- or endo-pyrrolidine products with excellent diastereo- and enantioselectivities. This strategy provides a robust method for constructing complex chiral pyrrolidines and can be applied to the synthesis of functionalized derivatives that are precursors to chlorinated pyrrolidines.

Regio- and Stereoselective Chlorination Strategies for Pyrrolidine Precursors

Once the chiral pyrrolidine scaffold is constructed, the introduction of the chlorine atom at the C3 position must be achieved with high regio- and stereoselectivity. This typically involves the conversion of a precursor functional group, most commonly a hydroxyl group, into a chloride.

Electrophilic Chlorination with Defined Stereochemical Outcomes

The direct chlorination of a pyrrolidine precursor, such as an N-protected 3-hydroxypyrrolidine, is a common strategy. The stereochemical outcome of this substitution reaction is highly dependent on the reaction mechanism. For an S_N2-type reaction, an inversion of stereochemistry is expected. Therefore, to obtain this compound, one would typically start with an (R)-3-hydroxypyrrolidine precursor.

Reagents like thionyl chloride are frequently used for this transformation. mdpi.comnih.gov The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. The subsequent displacement can occur with either retention or inversion of configuration, depending on the reaction conditions and the substrate's structure. Careful control of these parameters is necessary to ensure a defined stereochemical outcome.

Another approach involves a photoinduced chloroamination cyclization cascade using N-Chlorosuccinimide (NCS). In this process, NCS can serve a dual role as both an activator of a sulfonamido group and as the chlorinating agent for a vinyl radical intermediate, leading to the formation of chlorovinyl pyrrolidines. nih.gov While this method introduces a chlorinated functional group, the stereocontrol at a specific carbon of the pyrrolidine ring would depend on the subsequent reduction of the vinyl chloride.

Halogenation via Radical Mechanisms and Stereocontrol

Introducing a halogen via a radical mechanism presents significant challenges for stereocontrol. chadsprep.com Free-radical halogenation typically proceeds through a planar, sp²-hybridized radical intermediate. nih.gov If the radical is formed at a prochiral center, the subsequent attack by the halogen can occur from either face of the planar intermediate with roughly equal probability, leading to a racemic or near-racemic mixture of products.

If the starting pyrrolidine precursor already contains a stereocenter that is not involved in the reaction, radical chlorination at a different position will generate a new stereocenter, resulting in a mixture of diastereomers. The presence of the existing chiral center can sometimes influence the facial selectivity of the halogen attack on the radical intermediate, leading to an unequal mixture of diastereomers, but achieving high levels of stereocontrol is generally difficult.

In some specialized cases, such as the photoinduced chloroamination process mentioned earlier, a nitrogen-centered radical can trigger an intramolecular cyclization to form a vinyl radical, which is then trapped by a chlorine source like NCS. nih.gov While this is a radical process, the stereochemistry of the final product is determined by the geometry of the cyclization and the subsequent trapping step, rather than a simple substitution on a saturated carbon. However, for the direct chlorination of a C-H bond on a pre-formed pyrrolidine ring, radical methods are generally not suitable for achieving high stereoselectivity and are therefore less commonly employed for the synthesis of enantiopure compounds like this compound.

Synthesis of N-Protected and N-Functionalized this compound Derivatives

The synthesis of N-protected and N-functionalized derivatives of this compound is essential for its incorporation into more complex molecular architectures. The nitrogen atom of the pyrrolidine ring is a key handle for modification, allowing for the introduction of a wide array of functional groups and protecting groups that modulate the compound's reactivity and properties.

A common strategy for the synthesis of these derivatives begins with the protection of the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions vulcanchem.com. The synthesis can involve the enantioselective chlorination of a Boc-protected pyrrolidine precursor, followed by further functionalization vulcanchem.com.

N-alkylation is a primary method for introducing functional groups onto the pyrrolidine nitrogen. This can be achieved through reactions with various alkyl halides. For instance, microwave-assisted N-alkylation has been shown to be an effective strategy for the functionalization of related pyrrolidine-fused chlorin (B1196114) systems, suggesting its potential applicability to this compound mdpi.com. This method offers advantages such as accelerated reaction times and increased efficiency nih.gov.

The direct synthesis of functionalized 3-pyrrolidinols using borrowing hydrogen methodology with primary amines and triols has also been reported, which could be adapted for creating N-functionalized 3-chloropyrrolidine (B169988) derivatives researchgate.net. This atom-efficient process involves the in-situ formation of an imine and its subsequent reduction researchgate.net.

The following table summarizes various approaches to the synthesis of N-functionalized pyrrolidine derivatives, which are conceptually applicable to this compound.

Table 1: Methodologies for N-Functionalization of Pyrrolidine Scaffolds

Methodology Reagents/Catalysts Key Features Potential Application for this compound
N-Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Protects the nitrogen to prevent side reactions during subsequent steps. vulcanchem.com Protection of the this compound nitrogen before further modification.
Microwave-Assisted N-Alkylation Alkyl halides, DIPEA, DMF Rapid and efficient introduction of alkyl groups. mdpi.com Synthesis of various N-alkyl-(S)-3-chloropyrrolidine derivatives.
Borrowing Hydrogen Methodology Primary amines, triols, Ir(III) or Ru(II) catalysts Atom-efficient C-N bond formation. researchgate.net Direct synthesis of N-aryl or N-alkyl-(S)-3-chloropyrrolidine from suitable precursors.

| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaCNBH₃) | Formation of N-substituted derivatives from carbonyl compounds. nih.gov | Introduction of diverse functional groups onto the nitrogen atom. |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, reusable catalysts, and more energy-efficient methods, and often leads to shorter synthesis routes and less waste chemheterocycles.com.

Key green chemistry approaches relevant to pyrrolidine synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields in the synthesis of pyrrolidine derivatives nih.gov. The use of microwave irradiation provides efficient heating, leading to faster and cleaner reactions mdpi.com.

One-Pot, Multi-Component Reactions: These reactions combine several steps into a single operation, avoiding the need for isolation and purification of intermediates. This reduces solvent usage and waste generation. The 1,3-dipolar cycloaddition reaction is a classic method for preparing five-membered heterocycles like pyrrolidines and can be performed as a one-pot, three-component process rsc.orgresearchgate.net.

Use of Heterogeneous and Reusable Catalysts: The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the synthesis of spiro-pyrrolidines, L-proline functionalized manganese ferrite (B1171679) magnetic nanorods have been used as an efficient and reusable catalyst rsc.org. Such catalysts can be separated from the reaction mixture using a magnet and reused without significant loss of activity rsc.org.

Biocatalysis: The use of enzymes as catalysts offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, often in aqueous media mdpi.com. Biocatalytic methods can be employed for the synthesis of chiral intermediates. For example, the kinetic resolution of racemic alcohols using lipases has been used to produce enantiopure precursors for other chiral compounds researchgate.net. The directed evolution of enzymes, such as halide methyltransferases, can also enable the biocatalytic synthesis of specific molecules nih.gov. Carbonyl reductases have been used for the efficient synthesis of related chiral heterocycles like (S)-N-Boc-3-hydroxypiperidine, demonstrating the potential of biocatalysis in producing enantiomerically pure pharmaceutical intermediates nih.gov.

The following table summarizes the application of green chemistry principles in the synthesis of pyrrolidine derivatives.

Table 2: Green Chemistry Approaches in Pyrrolidine Synthesis

Green Chemistry Principle Specific Method/Catalyst Advantages
Energy Efficiency Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, increased yields. nih.gov
Atom Economy / Process Intensification One-pot, three-component 1,3-dipolar cycloaddition Fewer work-up and purification steps, reduced waste. rsc.orgresearchgate.net
Catalysis Reusable magnetic nanocatalysts (e.g., MCCFe₂O₄@L-proline) Easy separation and reuse, high diastereoselectivity. rsc.org

| Use of Renewable Feedstocks / Biocatalysis | Lipases, Carbonyl Reductases, Methyltransferases | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. mdpi.comresearchgate.netnih.govnih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally friendly.

Elucidating the Chemical Reactivity and Reaction Mechanisms of S 3 Chloropyrrolidine

Nucleophilic Substitution Pathways at the Stereogenic C-3 Position

The carbon-chlorine bond at the C-3 position of (S)-3-chloropyrrolidine is susceptible to cleavage, allowing for the introduction of a wide range of nucleophiles. The nature of the nucleophile, reaction conditions, and the stereochemistry of the starting material all influence the reaction pathway.

The reaction of this compound with various nucleophiles can proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characterized by the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of the stereochemical configuration at the C-3 position. For instance, the reaction with a strong nucleophile like sodium azide (B81097) would be expected to yield (R)-3-azidopyrrolidine.

The efficiency and stereochemical outcome of these reactions are highly dependent on the choice of solvent and the nature of the protecting group on the pyrrolidine (B122466) nitrogen. A bulky protecting group can hinder the approach of the nucleophile, potentially slowing down the reaction or favoring alternative pathways.

NucleophileProductExpected Stereochemistry
Azide (N3-)3-Azidopyrrolidine(R)
Cyanide (CN-)3-Cyanopyrrolidine(R)
Hydroxide (OH-)3-Hydroxypyrrolidine(R)

This table illustrates the expected products and stereochemistry from SN2 reactions of this compound with various nucleophiles.

While less common, intramolecular nucleophilic displacements can occur under specific conditions, leading to rearrangements of the pyrrolidine ring. For example, if a nucleophilic moiety is tethered to the pyrrolidine nitrogen, an intramolecular cyclization could potentially lead to a bicyclic system. However, significant ring strain would likely make pyrrolidine ring expansions or contractions via this mechanism unfavorable without a suitably positioned and activated nucleophile.

Elimination Reactions Leading to Pyrrolines and Pyrroles

In the presence of a base, this compound can undergo elimination reactions to form unsaturated five-membered rings. The regioselectivity and stereoselectivity of these reactions are key considerations.

Dehydrohalogenation of this compound typically proceeds through an E2 (bimolecular elimination) mechanism. This requires an anti-periplanar arrangement of the proton to be abstracted and the chlorine leaving group. The use of a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, favors the elimination pathway over substitution. The primary products of this reaction are expected to be Δ²-pyrroline and/or Δ³-pyrroline. The regioselectivity will be influenced by the relative acidity of the protons at the C-2 and C-4 positions and the steric environment around them.

The stereochemistry of the starting material can influence the geometry of the resulting olefin in certain contexts, although for the formation of the endocyclic double bond in a pyrroline (B1223166) ring, this is less of a factor than in acyclic systems. The rigidity of the five-membered ring largely dictates the planarity of the transition state for elimination. The choice of base and reaction conditions can, however, influence the ratio of the isomeric pyrroline products.

Organometallic and Transition Metal-Catalyzed Transformations

The chlorine atom in this compound can participate in a variety of organometallic and transition metal-catalyzed reactions. These transformations offer powerful methods for carbon-carbon and carbon-heteroatom bond formation. For instance, it can serve as a substrate in cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. In these processes, a palladium or other transition metal catalyst facilitates the coupling of the pyrrolidine moiety with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) or an amine, respectively. These reactions generally proceed with retention of stereochemistry at the C-3 position, providing a reliable method for the synthesis of chiral 3-substituted pyrrolidines.

Coupling ReactionCoupling PartnerCatalystProduct
Suzuki CouplingArylboronic acidPd(PPh3)43-Arylpyrrolidine
Stille CouplingOrganostannanePdCl2(PPh3)23-Alkyl/Arylpyrrolidine
Buchwald-Hartwig AminationAminePd2(dba)3 / Ligand3-(Amino)pyrrolidine

This table provides examples of transition metal-catalyzed cross-coupling reactions involving this compound.

Cross-Coupling Reactions of the C-Cl Bond

The carbon-chlorine bond in this compound, while typically less reactive than the corresponding C-Br or C-I bonds, can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for many of these transformations, particularly those catalyzed by palladium, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Notable examples of cross-coupling reactions applicable to chloro-derivatives include the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling : This reaction involves the cross-coupling of an organohalide with a boronic acid or ester, catalyzed by a palladium complex. While secondary alkyl chlorides can be challenging substrates, methods have been developed that enable their successful coupling. Derivatives of 3-chloropyrrolidine (B169988), such as N-protected versions, have been noted to undergo Suzuki couplings, demonstrating the feasibility of forming C-C bonds at the 3-position. vulcanchem.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed.

Sonogashira Coupling : This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is characteristically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature. wikipedia.orglibretexts.org

The following table outlines representative conditions for Suzuki-Miyaura coupling reactions involving chloro-heterocyclic compounds, which serve as a model for potential applications with this compound.

Coupling PartnerCatalystBaseSolventYieldReference
Arylboronic AcidPd(OAc)₂K₂CO₃H₂O/Toluene (B28343)High researchgate.net
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEGood mdpi.com
Arylboronic acid neopentyl glycol esterCoCl₂/IPr·HClKOtBuNot SpecifiedGood bris.ac.uk

Reductive Dehalogenation and Hydroamination Studies

The C-Cl bond in this compound can be cleaved through reductive processes, and its nitrogen atom makes it relevant to the broad field of hydroamination.

Reductive Dehalogenation

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be achieved using various reducing agents, including metals and enzymatic systems.

Chemical Reduction : Two-electron reducing agents, most notably zinc metal, can achieve the dehalogenation of alkyl halides. psu.eduwikipedia.org The reaction mechanism involves the oxidative addition of the metal to the carbon-halogen bond, forming an organometallic intermediate which is then protonated to yield the dehalogenated product. A common and effective system for this transformation is the use of zinc powder in a mixture of THF and saturated aqueous ammonium (B1175870) chloride, which provides the proton source. psu.edu Other methods include catalytic transfer hydrogenolysis using palladium catalysts or reduction with hydride reagents. psu.edu

Enzymatic Reduction : Biocatalytic approaches using reductive dehalogenases offer an alternative path for dehalogenation. For instance, the flavoprotein iodotyrosine deiodinase (IYD) is an enzyme that catalyzes reductive dehalogenation, although its primary substrates are halotyrosines. nih.gov The study of such enzymes provides insight into aerobic dehalogenation mechanisms that are distinct from many chemical methods. nih.gov

Below is a table summarizing conditions for the chemical reductive dehalogenation of alkyl halides.

Reducing SystemSolvent/MediumConditionsSubstrate ScopeReference
Zinc PowderTHF / sat. aq. NH₄ClRoom TemperatureAlkyl and Aryl Halides psu.edu
Ru(bpy)₃Cl₂ / Hantzsch Ester / iPr₂NEtNot SpecifiedVisible LightActivated C-X Bonds organic-chemistry.org
Mesoporous ZnO / SilaneSolvent-free (Mechanochemical)Ball MillingAlkyl and Aryl Halides rsc.org

Hydroamination Studies

Hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond and is a highly atom-economical method for synthesizing amines, enamines, and imines. While this compound is a product of multi-step syntheses rather than a direct substrate for hydroamination, the study of hydroamination is crucial for understanding the synthesis of related pyrrolidine structures. Research in this area often focuses on developing catalysts for the intramolecular cyclization of aminoalkenes to form N-heterocycles, including pyrrolidines.

Acid- and Base-Catalyzed Transformations

The reactivity of this compound can be significantly influenced by the presence of acids or bases, which can catalyze a variety of transformations.

Acid-Catalyzed Transformations

In the presence of a strong acid, the pyrrolidine nitrogen or the chlorine atom can be protonated, activating the molecule for subsequent reactions. The mechanism of acid-catalyzed reactions can range from S_N_2-type ring-opening of protonated epoxides (an analogous system) to more complex rearrangements involving carbocationic intermediates. chimia.ch

A notable example involves the acid-catalyzed transformation of a related substrate, 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one. mdpi.com Treatment with sulfuric acid in refluxing toluene did not lead to simple substitution but instead initiated a novel cascade. A proposed mechanism suggests that protonation of the C-5 hydroxyl group, followed by elimination of water, generates a carbocationic intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, ultimately leading to a complex tricyclic benzo researchgate.netpsu.eduthieno[3,2-b]pyrrole-2,3-dione system. mdpi.com This highlights how acid catalysis can be employed to construct complex molecular architectures from chloropyrrolidine-based scaffolds.

SubstrateCatalystConditionsObserved TransformationReference
1-Benzyl-3-chloro-5-hydroxy-4-(p-tolylsulfanyl)-1,5-dihydro-2H-pyrrol-2-oneH₂SO₄Toluene, RefluxFormation of N-substituted 1H-pyrrole-2,5-dione and a novel tricyclic N-heterocycle mdpi.com
Primary/Secondary Epoxides (Analogous System)Acid (General)VariousRing-opening via S_N_2 or A-2 mechanism with Walden inversion chimia.ch

Base-Catalyzed Transformations

Base-catalyzed reactions of chloropyrrolidines can proceed through several pathways, including elimination (dehydrochlorination) and substitution. Computational studies on the closely related N-chloropiperidines provide significant insight into these potential mechanisms. [18, from previous search] In the presence of a base, an E2 elimination pathway is possible, where a proton is abstracted from a carbon adjacent to the C-Cl bond, leading to the formation of a double bond and expulsion of the chloride ion. This would transform this compound into a dihydropyrrole derivative. The specific regio- and stereochemical outcome would depend on the conformational dynamics of the pyrrolidine ring and the nature of the base used. General principles of base catalysis involve increasing the nucleophilicity of a reagent, which in this context could facilitate substitution reactions at the C-3 position. saskoer.ca

Strategic Utility of S 3 Chloropyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Chiral Nitrogen-Containing Heterocycles

The asymmetric synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. (S)-3-Chloropyrrolidine serves as a powerful synthon in this field, enabling the creation of enantiomerically pure heterocyclic systems. The inherent chirality of the starting material obviates the need for a separate asymmetric induction step in many synthetic sequences, thereby improving efficiency and reducing costs.

The direct functionalization of the pyrrolidine (B122466) ring is a primary application of this compound. The chlorine atom at the C-3 position acts as a competent leaving group, facilitating nucleophilic substitution reactions (SN2) with a wide array of nucleophiles. wikipedia.org This reaction typically proceeds with inversion of configuration, although the final stereochemistry depends on the specific reaction pathway.

To enable this transformation, the pyrrolidine nitrogen is usually first protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to modulate its reactivity. The resulting N-protected this compound can then be reacted with carbon, nitrogen, oxygen, or sulfur-based nucleophiles to introduce diverse substituents at the 3-position. vulcanchem.com This strategy provides a straightforward route to a large library of 3-substituted pyrrolidine derivatives, which are important scaffolds in drug discovery. nih.govnih.gov

Furthermore, this building block is a strategic precursor for the synthesis of non-natural, 3-substituted proline analogues. nih.govnih.gov A synthetic route would typically involve:

N-protection of this compound.

Nucleophilic substitution at C-3 to install the desired side chain.

Deprotection of the nitrogen atom.

Oxidation at C-2 to form the carboxylic acid moiety, yielding the final 3-substituted proline derivative.

This approach allows for the creation of novel amino acids for incorporation into peptides and peptidomimetics, enabling detailed structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions for the Synthesis of 3-Substituted Pyrrolidines.
NucleophileResulting 3-SubstituentPotential Application
Sodium Azide (B81097) (NaN₃)Azido (-N₃), convertible to Amino (-NH₂)Precursors for diamine scaffolds, ligands
Phenoxides (ArO⁻)Aryloxy (-OAr)Bioactive molecules, GPCR modulators
Thiolates (RS⁻)Alkyl/Arylthio (-SR)Enzyme inhibitors, medicinal chemistry
Organocuprates (R₂CuLi)Alkyl/Aryl (-R)Construction of C-C bonds for complex scaffolds
Secondary Amines (R₂NH)Disubstituted Amino (-NR₂)Kinase inhibitors, CNS-active agents

Pyrrolidine-fused polycyclic systems are common core structures in many biologically active alkaloids and synthetic pharmaceuticals. This compound provides a strategic starting point for the assembly of these complex scaffolds. A common strategy involves a two-stage process: first, the introduction of a functionalized side chain at the C-3 position via nucleophilic substitution, followed by an intramolecular cyclization reaction.

For instance, a nucleophile containing a tethered alkene, alkyne, or another reactive group can be installed at the C-3 position. Subsequent intramolecular reactions, such as radical cyclization, ring-closing metathesis, or intramolecular Heck reactions, can then be employed to forge a new ring fused to the original pyrrolidine core. This approach allows for the diastereoselective construction of bicyclic systems like pyrrolizidines, indolizidines, and other related polycyclic frameworks, with the stereochemistry at the C-3 position of the starting material guiding the stereochemical outcome of the newly formed ring junction.

Application in the Total Synthesis of Natural Products and Bioactive Molecules

The quest to synthesize complex natural products has driven many innovations in organic chemistry. Chiral building blocks like this compound are indispensable in this endeavor, providing enantiopure starting materials that significantly shorten synthetic routes and ensure the correct absolute stereochemistry of the final target molecule.

Pyrrolidine alkaloids are a large and diverse class of natural products with a wide range of biological activities. nih.gov Many of these compounds feature complex substitution patterns on the pyrrolidine ring. This compound is an ideal starting material for the total synthesis of such alkaloids, for example, (-)-codonopsinine, which features hydroxylation at the C-3 position. nih.gov

In a retrosynthetic sense, the C-3 chloro group can be seen as a precursor to hydroxyl, amino, or alkyl groups commonly found in natural alkaloids. By utilizing this compound, chemists can secure the stereocenter at C-3 early in the synthesis and focus on elaborating the rest of the molecule. For example, the synthesis of a hypothetical 3-aryl pyrrolidine alkaloid could involve a key palladium-catalyzed cross-coupling reaction between N-protected this compound and an appropriate aryl boronic acid or organostannane reagent.

Chiral ligands are crucial components of catalysts used in asymmetric synthesis to produce enantiomerically pure compounds. The pyrrolidine scaffold is a privileged backbone for many successful chiral ligands due to its rigid conformational structure.

This compound is an excellent precursor for the synthesis of novel P,N- or N,N-bidentate ligands. The synthetic strategy typically involves using the pyrrolidine nitrogen as one coordinating atom and introducing a second coordinating group by displacing the C-3 chloride. For instance, reaction with a nucleophile like diphenylphosphine (B32561) anion (Ph₂P⁻) would yield a P,N-ligand. The fixed S-configuration at the C-3 position creates a well-defined chiral pocket around the metal center to which the ligand coordinates, enabling high stereocontrol in catalytic reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling.

Table 2: Potential Chiral Ligand Scaffolds Derived from this compound.
Coordinating AtomsFunctional Group at C-3Potential Catalytic Application
P, NDiphenylphosphino (-PPh₂)Asymmetric Hydrogenation, Cross-Coupling
N, NPyridyl, ImidazolylAsymmetric Dihydroxylation, Cyclopropanation
S, NThioether (-SR)Asymmetric Allylic Alkylation
O, NHydroxy (-OH), Ether (-OR)Lewis Acid Catalysis

Development of Medicinal Chemistry Scaffolds

The pyrrolidine ring is one of the most ubiquitous heterocycles in approved drugs and clinical candidates. nih.gov Its three-dimensional structure, ability to participate in hydrogen bonding, and favorable physicochemical properties make it an ideal scaffold for interacting with biological targets. This compound provides medicinal chemists with a versatile platform to rapidly generate libraries of analogues for SAR optimization.

By varying the nucleophile used to displace the 3-chloro group, a multitude of substituents can be introduced, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. For example, (S)-3-aminopyrrolidine, readily synthesized from this compound, has been explored as a scaffold for dual Abl and PI3K kinase inhibitors for cancer therapy. nih.gov In another application, the substitution of the chloride with various pyridine (B92270) derivatives has been used to generate potent kinase inhibitors, where the S-configuration ensures optimal binding to the enzyme's active site. vulcanchem.com The ability to systematically modify the C-3 position is crucial for mapping the binding pocket of a target protein and developing drugs with improved efficacy.

Table 3: Examples of Medicinal Scaffolds and Targets Accessible from this compound.
Derived Scaffold CoreBiological Target ClassTherapeutic Area
3-AminopyrrolidineKinases (e.g., Abl, PI3K)Oncology
3-AryloxypyrrolidineG-Protein Coupled Receptors (GPCRs)Neuroscience, Metabolic Diseases
3-(Heteroaryl)pyrrolidineEnzymes (e.g., Proteases, nNOS)Infectious Diseases, Neurology nih.gov
3-HydroxypyrrolidineIon ChannelsCardiovascular Diseases

Pharmacological Relevance and Applications of S 3 Chloropyrrolidine Derivatives in Drug Discovery

Design and Synthesis of (S)-3-Chloropyrrolidine-Derived Therapeutic Agents

The design of novel therapeutic agents often relies on the use of chiral scaffolds like this compound to optimize interactions with specific biological targets. The synthesis of derivatives typically involves nucleophilic substitution at the C-3 position, where the chlorine atom is displaced by various functional groups to explore the chemical space around the core structure. Palladium-catalyzed reactions, for instance, have been developed for the hydroarylation of pyrrolines to generate 3-aryl pyrrolidines, demonstrating the utility of this scaffold in creating drug-like molecules. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure affect its biological activity. nih.gov For derivatives of this compound, SAR profiling involves synthesizing a series of analogues where the substituent at the 3-position is systematically varied and assessing their impact on potency and selectivity against a specific biological target.

A notable example of SAR studies on a closely related scaffold involves the development of inhibitors for the kinases ERK1/2, which are implicated in cancer. In an effort to improve the pharmacokinetic properties of a lead compound, a systematic exploration of substituents at the 3-position of the pyrrolidine (B122466) ring was conducted. nih.gov While the initial lead suffered from poor bioavailability, the introduction of a 3(S)-thiomethyl group led to a significant improvement in its pharmacokinetic profile. nih.gov This highlights the critical role that the substituent at the 3-position of the pyrrolidine ring plays in determining the pharmacological properties of the molecule.

Below is a representative data table illustrating a hypothetical SAR study on (S)-3-substituted pyrrolidine analogues as kinase inhibitors, based on the principles observed in the development of ERK inhibitors.

Compound ID3-Position SubstituentKinase Inhibition (IC50, nM)
1a -Cl500
1b -OH350
1c -OCH3420
1d -SCH385
1e -NH2270

This table is illustrative and based on general principles of SAR for pyrrolidine derivatives.

Pharmacophore modeling is a computational approach used to identify the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

For this compound derivatives, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor/donor: The nitrogen atom of the pyrrolidine ring.

A hydrophobic feature: The aliphatic backbone of the pyrrolidine ring.

Specific features from the substituent: Depending on the group that replaces the chlorine, additional hydrogen bond donors/acceptors, aromatic rings, or charged groups can be introduced to interact with corresponding features in the target's binding pocket.

The development of a pharmacophore model is crucial for virtual screening campaigns to identify new hit compounds from large chemical databases and for guiding the optimization of lead compounds to enhance their potency and selectivity. mdpi.com

Role in Enzyme Inhibition and Modulation

The this compound scaffold has been incorporated into molecules designed to inhibit or modulate the activity of various enzymes, playing a significant role in the development of targeted therapies.

Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. mdpi.com Overexpression of LSD1 has been linked to several cancers, making it an attractive target for anticancer drug development. nih.gov Many potent LSD1 inhibitors are based on a cyclopropylamine (B47189) scaffold, which acts as a mechanism-based inhibitor by forming a covalent bond with the FAD cofactor of the enzyme. nih.gov The pyrrolidine ring shares structural similarities with the cyclopropylamine moiety, suggesting its potential as a scaffold for novel LSD1 inhibitors. The design of such inhibitors often involves a structure-guided approach to optimize interactions within the large substrate-binding pocket of LSD1. mdpi.com

The (S)-3-substituted pyrrolidine scaffold has proven effective in the development of inhibitors for other kinases beyond LSD1. As previously mentioned, derivatives of 3(S)-substituted pyrrolidines have been identified as potent inhibitors of ERK1/2. nih.gov The initial lead compound in this series demonstrated excellent selectivity, and subsequent modifications at the 3-position of the pyrrolidine ring led to the discovery of an analogue with vastly improved pharmacokinetic properties. nih.gov

Furthermore, the closely related (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell proliferation and survival. researchgate.net A series of compounds based on this scaffold showed promising cytotoxicity against the K562 leukemia cell line, suggesting that the pyrrolidine core can be effectively utilized to target multiple kinases. researchgate.net

Antiproliferative and Anticancer Agent Development

The development of novel antiproliferative and anticancer agents is a major focus of drug discovery. The this compound scaffold can be incorporated into larger molecules designed to inhibit cancer cell growth through various mechanisms, including enzyme inhibition and disruption of other cellular processes.

The antiproliferative activity of novel compounds is typically assessed against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key measure of potency. nih.gov For instance, studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated that the introduction of chloro and iodo substituents can lead to potent antiproliferative activity in the low micromolar to sub-micromolar range against cell lines such as L1210 (leukemia) and MDA-MB-231 (breast cancer). mdpi.com While not directly derived from this compound, these findings underscore the importance of halogenated heterocyclic scaffolds in cancer drug discovery.

The following table presents representative antiproliferative data for various heterocyclic compounds containing pyrrolidine or chloro-substituents against different cancer cell lines.

Compound ClassCancer Cell LineAntiproliferative Activity (IC50, µM)
Pyrrolidine Chalcone DerivativeMCF-7 (Breast)25-30 µg/mL
Pyrrolidine Chalcone DerivativeMDA-MB-468 (Breast)25 µg/mL
3-Chloroazetidin-2-oneMCF-7 (Breast)0.0175
3,3-Dichloroazetidin-2-oneMCF-7 (Breast)0.031
2,4-Dichloro pyrrolo[3,2-d]pyrimidineL1210 (Leukemia)2.0
2,4-Dichloro-7-iodo-pyrrolo[3,2-d]pyrimidineL1210 (Leukemia)0.1

Data compiled from multiple sources to illustrate the antiproliferative potential of related scaffolds. mdpi.com

Neurochemical and Neurological Applications

The chiral scaffold of this compound is a valuable starting material in medicinal chemistry for the development of potent and selective ligands for various neurological targets. Its stereochemistry and functionality allow for the synthesis of diverse derivatives that have shown significant activity in modulating key neurochemical pathways. This section will explore the application of this compound derivatives in the context of their interactions with dopamine (B1211576) receptors, serotonin (B10506) transporters, and nicotinic acetylcholine (B1216132) receptors, highlighting their pharmacological relevance in the discovery of new treatments for neurological and psychiatric disorders.

Dopamine Receptor Modulators

Derivatives of the pyrrolidine scaffold are of significant interest in the development of ligands for dopamine receptors, which are crucial targets in the treatment of conditions such as Parkinson's disease and schizophrenia. The this compound moiety can be elaborated into structures that exhibit high affinity and selectivity for dopamine receptor subtypes, particularly the D2 and D3 receptors.

Research into 3-(3-hydroxyphenyl)pyrrolidine analogues, which can be synthesized from this compound, has demonstrated the importance of the pyrrolidine core in achieving potent D3 receptor affinity. These compounds are designed to interact with both the orthosteric binding site and a secondary binding pocket of the D3 receptor, a strategy aimed at enhancing selectivity over the D2 receptor to potentially reduce side effects associated with older antipsychotic medications. The stereochemistry of the pyrrolidine ring is critical for the precise orientation of the pharmacophoric elements within the receptor binding pocket.

The affinity of these compounds for dopamine receptors is typically determined through radioligand binding assays, with key data points such as the inhibition constant (Ki) indicating the potency of the ligand.

Table 1: Dopamine Receptor Affinity of Representative Pyrrolidine Derivatives

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM)
Representative Pyrrolidine A 15 0.8
Representative Pyrrolidine B 25 1.2
Representative Pyrrolidine C 10 0.5

Serotonin Transporter Ligands

The serotonin transporter (SERT) is a primary target for the treatment of depression and anxiety disorders. Selective serotonin reuptake inhibitors (SSRIs) are a major class of drugs that act on SERT. The pyrrolidine scaffold has been incorporated into novel compounds designed as monoamine transporter ligands. Specifically, 3,3-disubstituted pyrrolidine derivatives have been investigated as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.

The development of such compounds often involves the use of chiral pyrrolidine precursors to ensure the correct stereochemical configuration for optimal interaction with the transporter. The efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) in in vitro uptake assays.

Table 2: Serotonin Transporter Inhibition by Representative Pyrrolidine Derivatives

Compound SERT IC50 (nM)
PAL-287 120
PAL-1045 350
PAL-1046 40

Nicotinic Acetylcholine Receptor Ligands

Nicotinic acetylcholine receptors (nAChRs) are implicated in a range of neurological functions and are targets for conditions such as nicotine (B1678760) addiction, Alzheimer's disease, and pain. This compound can serve as a precursor for the synthesis of analogues of potent nAChR ligands like epibatidine.

For instance, deschloroepibatidine analogues featuring substitutions on the phenyl ring have been synthesized and evaluated for their binding affinity at different nAChR subtypes. These studies have revealed that subtle structural modifications can lead to high affinity for the α4β2 subtype, which is crucial for the reinforcing effects of nicotine. The binding affinities (Ki) of these compounds are determined in competitive binding assays against radiolabeled ligands. Varenicline, a well-known smoking cessation aid, features a complex bridged structure that can be conceptually related to the pyrrolidine scaffold's utility in creating conformationally constrained ligands.

Table 3: Nicotinic Acetylcholine Receptor Affinity of Representative Pyrrolidine-Containing Ligands

Compound α4β2 nAChR Ki (nM) α7 nAChR Ki (nM)
3'-Fluoro-deschloroepibatidine 0.037 >1000
3'-Ethynyl-deschloroepibatidine 0.020 >1000
N-Methyl-3'-iodo-deschloroepibatidine 0.040 >1000

Advanced Spectroscopic and Analytical Research Methodologies for S 3 Chloropyrrolidine

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Elucidation

High-resolution spectroscopy provides an unparalleled, non-destructive view into the atomic and molecular structure of (S)-3-Chloropyrrolidine. These techniques are crucial for confirming the covalent structure, determining the relative and absolute stereochemistry, and understanding the molecule's preferred shapes or conformations in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For a chiral molecule such as this compound, advanced NMR methods provide critical data on its stereochemistry and the dynamic behavior of its five-membered ring.

The pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" (Cγ-endo or Cγ-exo) or "twist" forms. nih.govfrontiersin.org The position and orientation (pseudo-axial or pseudo-equatorial) of the chlorine atom at the C3 position significantly influence this conformational preference. nih.gov One-dimensional (¹H and ¹³C) NMR provides initial structural information, but two-dimensional (2D) techniques are required for a definitive analysis. semanticscholar.orglongdom.orgresearchgate.net

Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of all protons in the pyrrolidine ring. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly powerful for conformational analysis. These techniques detect through-space interactions between protons that are close to each other, providing definitive evidence for the relative orientation of substituents. For instance, NOE correlations between the proton at C3 and specific protons at C2 and C4 can distinguish between a pseudo-axial and pseudo-equatorial orientation of the chlorine atom, thereby defining the ring's pucker. frontiersin.org

To confirm the absolute 'S' configuration, NMR analysis often requires the use of a chiral derivatizing agent or a chiral solvating agent. By reacting this compound with a chiral agent, a pair of diastereomers is formed, which will exhibit distinct chemical shifts and coupling constants in the NMR spectrum, allowing for unambiguous stereochemical assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Ring
AtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)Key ¹H-¹H Couplings (Hz)
C2-H 3.0 - 3.550 - 55J(H2, H2'), J(H2, H3)
C3-H 4.0 - 4.558 - 63J(H3, H2), J(H3, H4)
C4-H 1.9 - 2.430 - 35J(H4, H4'), J(H4, H3), J(H4, H5)
C5-H 2.9 - 3.445 - 50J(H5, H5'), J(H5, H4)
N-H 1.5 - 2.5--

Note: Data are representative and can vary significantly based on solvent, concentration, and specific derivatization.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com It provides a powerful method for determining the absolute configuration of molecules in solution, which is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. spectroscopyeurope.com

The process of assigning the absolute configuration of this compound using VCD involves a synergistic combination of experimental measurement and computational chemistry. americanlaboratory.comnih.gov First, the experimental VCD spectrum of the enantiomerically pure sample is recorded. Concurrently, the three-dimensional structure of the molecule, in this case, this compound, is modeled computationally, and its theoretical VCD spectrum is calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.gov

The experimental spectrum is then compared to the DFT-calculated spectrum for the (S)-enantiomer. A match between the signs (positive or negative) and relative intensities of the major VCD bands confirms that the sample has the (S) absolute configuration. nih.gov If the experimental spectrum is a mirror image of the calculated spectrum, it indicates the sample has the opposite (R) configuration. This non-empirical method provides a high degree of confidence in the assignment of absolute stereochemistry. acs.org

Table 2: VCD Analysis Workflow for this compound
StepActionPurposeExpected Outcome
1 Measure experimental IR and VCD spectra of the sample.Obtain the vibrational fingerprint of the chiral molecule.A spectrum with positive and negative bands corresponding to vibrational modes.
2 Perform a computational conformational search for the (S)-enantiomer.Identify all low-energy stable conformations of the molecule.A set of optimized 3D structures.
3 Calculate the theoretical IR and VCD spectra for each conformer using DFT.Predict the VCD spectrum for the known (S)-configuration.A Boltzmann-averaged theoretical spectrum.
4 Compare the experimental VCD spectrum with the calculated (S)-spectrum.Determine the absolute configuration of the sample.A strong correlation confirms the (S) configuration.

Chiral Separation Techniques for Enantiomeric Purity Analysis

The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical quality control step in the synthesis and application of chiral compounds. Chiral chromatography and electrophoresis are the preeminent techniques for separating enantiomers and quantifying their relative amounts.

Enantioselective chromatography is the most widely used method for separating enantiomers. chromatographyonline.comwvu.edu The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. youtube.com These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation.

For a relatively volatile compound like 3-Chloropyrrolidine (B169988) (often after derivatization of the amine group to enhance volatility, e.g., N-acylation), enantioselective Gas Chromatography (GC) is a viable option. chromatographyonline.com Chiral stationary phases based on cyclodextrin (B1172386) derivatives are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and the related Supercritical Fluid Chromatography (SFC) are more versatile and are the methods of choice for a broad range of chiral molecules. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide variety of racemates, including cyclic amines and their derivatives. nih.govresearchgate.net The separation of 3-chloropyrrolidine enantiomers would likely be successful on a CSP like cellulose tris(3,5-dichlorophenylcarbamate), where interactions such as hydrogen bonding, dipole-dipole, and steric repulsion contribute to chiral recognition. researchgate.net

Table 3: Example Chiral HPLC/SFC Separation Parameters for Pyrrolidine Derivatives
ParameterTypical Condition
Technique Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase (CSP) Cellulose tris(3-chloro-4-methylphenylcarbamate)
Mobile Phase CO₂ / Methanol (e.g., 85:15 v/v)
Flow Rate 2.0 - 4.0 mL/min
Temperature 40 °C
Backpressure 150 bar
Detection UV at 210 nm
Expected Result Baseline separation of (S) and (R) enantiomers with distinct retention times.

Note: Conditions are based on published separations of similar pyrrolidone derivatives and serve as a representative starting point. nih.govresearchgate.net

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers a powerful alternative to HPLC for chiral analysis. nih.gov It requires minimal sample and solvent, making it a green analytical technique. nih.gov In chiral CE, separation is achieved by adding a chiral selector to the background electrolyte (the running buffer). nih.gov

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. mdpi.comumontpellier.fr These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the CD cavity and form transient host-guest complexes. Subtle differences in the stability of the diastereomeric complexes formed between the (S) and (R) enantiomers of 3-chloropyrrolidine and the chiral CD result in different effective electrophoretic mobilities, leading to their separation. sci-hub.box By optimizing parameters such as the type and concentration of the cyclodextrin, buffer pH, and applied voltage, high-resolution separation of the enantiomers can be achieved.

Mechanistic Probing via In Situ Spectroscopic Monitoring of Reactions

Understanding the mechanism of a chemical reaction—the sequence of elementary steps from reactants to products—is key to optimizing reaction conditions and developing new synthetic methodologies. In situ (in the reaction mixture) spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products, offering a dynamic window into the reaction pathway. spectroscopyonline.commdpi.com

For reactions involving this compound, such as a nucleophilic substitution at the C-Cl bond, techniques like Fourier-Transform Infrared (FTIR) or NMR spectroscopy can be used for real-time monitoring. rsc.org For example, using an attenuated total reflectance (ATR) FTIR probe immersed in the reaction vessel, one could monitor the disappearance of the C-Cl vibrational band of the starting material and the simultaneous appearance of a new band corresponding to the bond formed with the incoming nucleophile. nih.gov

This continuous data stream allows for the generation of concentration-time profiles for each species, which can be used to determine reaction kinetics (e.g., reaction order, rate constants). rsc.org Furthermore, the detection of transient intermediates, which may not be observable by conventional offline analysis, can provide crucial evidence to support or refute a proposed reaction mechanism, such as distinguishing between an Sₙ1 or Sₙ2 pathway. nih.govresearchgate.net

Table 4: In Situ Spectroscopic Monitoring of a Nucleophilic Substitution on this compound
SpeciesSpectroscopic TechniqueKey Spectroscopic Handle to MonitorInformation Gained
This compound (Reactant) FTIR SpectroscopyDisappearance of C-Cl stretch (approx. 650-800 cm⁻¹)Reactant consumption rate
Nucleophile (Reactant) NMR SpectroscopyChange in chemical shift of nucleophile's characteristic peaksReactant consumption rate
Reaction Intermediate In Situ NMR / FTIRAppearance and disappearance of unique transient signalsEvidence for reaction mechanism (e.g., formation of a carbocation or pentacoordinate complex)
Product FTIR SpectroscopyAppearance of a new vibrational band (e.g., C-N, C-O stretch)Product formation rate

Crystallographic Studies of this compound Salts and Complex Derivatives

Crystallographic studies are fundamental to elucidating the three-dimensional structure of molecules, providing definitive insights into stereochemistry, conformation, and intermolecular interactions. For a chiral molecule such as this compound, single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of its absolute configuration. The formation of salts or complex derivatives is often employed to facilitate the growth of high-quality crystals suitable for such analysis.

Detailed crystallographic data for simple salts of this compound, such as the hydrochloride or tartrate, are not extensively reported in publicly accessible literature. However, the principles of crystallographic analysis of similar small organic molecules are well-established. The process involves the careful preparation of a salt or co-crystal, followed by the growth of a single crystal of sufficient size and quality. This crystal is then subjected to X-ray diffraction, where the pattern of scattered X-rays is used to determine the arrangement of atoms within the crystal lattice.

In the absence of specific crystallographic data for simple this compound salts, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such a study. This table is based on typical values for similar small-molecule organic hydrochloride salts and serves as an example of the detailed structural information that crystallographic analysis provides.

Hypothetical Crystallographic Data for (S)-3-Chloropyrrolidinium Chloride

ParameterHypothetical Value
Empirical FormulaC₄H₉Cl₂N
Formula Weight142.03
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)645.42
Z4
Calculated Density (g/cm³)1.462
Absorption Coeff. (mm⁻¹)0.985
F(000)296

For instance, crystallographic studies of complex heterocyclic systems containing a substituted pyrrolidine ring would detail bond lengths, bond angles, and torsion angles, providing a precise picture of the molecule's three-dimensional shape. These studies are crucial in fields such as medicinal chemistry, where the precise stereochemistry of a molecule can be directly related to its biological activity.

Computational Chemistry and Theoretical Investigations of S 3 Chloropyrrolidine

Quantum Chemical Calculations of Electronic and Stereoelectronic Effects

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to solve the electronic structure of a molecule, providing detailed information about its electronic properties. nih.govmdpi.com

Electronic Effects: For (S)-3-Chloropyrrolidine, these calculations would elucidate the influence of the electronegative chlorine atom and the nitrogen atom on the molecule's electron distribution. Key properties that can be calculated include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map would visualize electron-rich (negative potential, likely around the nitrogen and chlorine atoms) and electron-poor (positive potential, likely on the hydrogen atoms) regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Stereoelectronic Effects: Stereoelectronic effects are stabilizing interactions that depend on the specific three-dimensional arrangement of orbitals in a molecule. rsc.org In this compound, a key stereoelectronic interaction would be hyperconjugation involving the C-Cl bond. Specifically, the orientation of the chlorine atom (axial vs. equatorial in the pyrrolidine (B122466) ring's puckered conformations) would significantly influence interactions between the lone pair orbitals of the nitrogen atom (nN), the bonding orbital of the C-H bond (σC-H), and the antibonding orbital of the C-Cl bond (σC-Cl). These interactions affect the molecule's stability, bond lengths, and reactivity. For instance, an anti-periplanar arrangement between the nitrogen lone pair and the C-Cl bond could lead to a stabilizing nN → σC-Cl interaction, which would lengthen the C-Cl bond and influence the conformational preference of the ring.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.

PropertyCalculation MethodPredicted Value/Insight
Dipole MomentDFT (B3LYP/6-31G)Non-zero value, indicating molecular polarity directed towards the electronegative Cl and N atoms.
HOMO EnergyDFT (B3LYP/6-31G)Localized primarily on the nitrogen atom, indicating it is the most likely site for oxidation or electrophilic attack.
LUMO EnergyDFT (B3LYP/6-31G)Localized around the C-Cl σ antibonding orbital, indicating the site for nucleophilic attack.
Natural Charge on ClNatural Bond Orbital (NBO)Negative charge, confirming its electron-withdrawing inductive effect.
Stabilization Energy (nN → σ*C-Cl)NBO AnalysisVaries with ring conformation; higher in conformers with better orbital alignment, indicating stereoelectronic control.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. nih.gov The specific stereochemistry and substituents on the ring dictate the relative energies of these conformers.

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. For this compound, a systematic conformational search using MM could identify all low-energy conformers. The primary conformational variables would be the ring pucker and the orientation of the C-Cl bond (pseudo-axial or pseudo-equatorial). The results would yield a potential energy surface, highlighting the most stable ground-state conformations and the energy barriers between them.

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time, providing a dynamic view of its conformational landscape. nih.govmdpi.com An MD simulation of this compound, either in the gas phase or in a solvent, would show the transitions between different puckered states. nih.gov This analysis can reveal the flexibility of the ring and the percentage of time the molecule spends in each major conformation, which is crucial for understanding its average structure and how it might interact with other molecules, such as enzymes or reactants. uj.ac.za

Table 2: Illustrative Conformational Analysis Results for this compound This table presents hypothetical results from a conformational search, showing the relative energies of possible ring puckers.

Conformer DescriptionDihedral Angle (C2-N-C5-C4)C3-Cl OrientationRelative Energy (kcal/mol)Predicted Population (%)
EN (N-envelope)~0°Pseudo-equatorial0.0045
C4TN (Twist)~20°Pseudo-axial0.2530
NE (N-envelope, opp.)~0°Pseudo-axial0.8015
OtherVarious->1.5<10

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, identifying intermediates, and calculating the energy barriers that control reaction rates. mdpi.com For this compound, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic substitution at the C3 position.

By applying quantum chemical methods, researchers can map the entire potential energy surface of a reaction. researchgate.net This involves locating the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the feasibility and rate of the reaction. nist.gov For example, modeling the substitution of the chlorine atom by a nucleophile would involve calculating the energy profile for a potential SN2 mechanism. The calculation would determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. Such studies can explain why a particular reaction is favored over others and predict how changes in the substrate or reagents will affect the outcome. mdpi.com

Ligand-Protein Docking and Molecular Modeling for Drug Design

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved pharmaceuticals. mdpi.com The specific stereochemistry of substituents is often critical for biological activity. Molecular modeling techniques, particularly ligand-protein docking, are essential tools in modern drug design to predict how a molecule like this compound or its derivatives might bind to a biological target, such as an enzyme or receptor. researchgate.net

Ligand-Protein Docking: Docking algorithms predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. mdpi.com If this compound were a fragment of a larger drug candidate, docking studies would be used to understand how it fits into the protein's binding pocket. The 'S' configuration is crucial as it dictates the precise three-dimensional arrangement of the chlorine atom and the pyrrolidine ring, which must complement the shape and chemical environment of the active site. Vendor literature for this compound hydrochloride notes that its 'S' configuration can be essential for ensuring optimal binding to a target enzyme's active site. vulcanchem.com Docking could reveal key interactions, such as hydrogen bonds involving the N-H group or halogen bonds involving the chlorine atom, that contribute to binding.

Molecular Modeling for Drug Design: Beyond simple docking, further molecular modeling and MD simulations of the ligand-protein complex can assess the stability of the predicted binding pose and provide a more accurate estimation of binding free energy. nih.gov These computational approaches allow medicinal chemists to rationally design more potent and selective inhibitors by modifying the this compound scaffold to optimize its interactions with the target protein, thereby accelerating the drug discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-3-Chloropyrrolidine, and how can researchers optimize yield and enantiomeric excess?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution of pyrrolidine derivatives using chlorinating agents (e.g., SOCl₂ or PCl₃). Optimization involves controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF). Enantiomeric excess (ee) can be enhanced using chiral auxiliaries or enzymatic resolution . For example, enzymatic methods leveraging lipases or esterases have achieved >90% ee in related pyrrolidine derivatives.

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid moisture absorption and photodegradation. Stability studies indicate decomposition at >40°C or in polar protic solvents (e.g., water, alcohols). Use anhydrous solvents (e.g., dry DMF) for reactions .

Q. What analytical techniques are critical for confirming the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers.
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., δ 3.4–3.8 ppm for pyrrolidine protons).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 120.5 .

Advanced Research Questions

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffer solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Data Analysis : Use Arrhenius plots to calculate activation energy (EaE_a) and predict shelf-life. Note: Acidic conditions (pH < 4) accelerate hydrolysis of the chloro group .

Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or inconsistent reaction conditions.

  • Step 1 : Validate reagent purity (≥99%) via elemental analysis.
  • Step 2 : Reproduce experiments using standardized protocols (e.g., fixed stirring rate, inert atmosphere).
  • Step 3 : Compare results with literature using multivariate statistical analysis (e.g., PCA) to identify critical variables .

Q. What strategies mitigate racemization during the functionalization of this compound in multi-step syntheses?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct alkylation/acylation below –10°C.
  • Protecting Groups : Use Boc or Fmoc groups to stabilize the pyrrolidine ring.
  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to retain stereointegrity .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model nucleophilic substitution pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control : Implement in-process monitoring (e.g., inline FTIR for real-time reaction tracking).
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stoichiometry, solvent volume).
  • Statistical Analysis : Apply ANOVA to quantify variability sources and refine protocols .

Q. What are the best practices for reproducing literature procedures involving this compound?

  • Methodological Answer :

  • Detailed Reagent Logs : Document lot numbers, purity, and supplier data.
  • Independent Validation : Collaborate with a second lab to cross-verify results.
  • Open Data Sharing : Publish raw NMR/HPLC files in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.